molecular formula C18H23NO3S B2467022 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide CAS No. 791844-18-3

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B2467022
CAS RN: 791844-18-3
M. Wt: 333.45
InChI Key: HENCZTAATXJQJU-UHFFFAOYSA-N
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Description

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide is a chemical compound with a specific molecular structure . It has various chemical properties and potential uses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in various chemical databases .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • A study discussed the synthesis and characterization of zinc phthalocyanine derivatives, including a compound similar to 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, which exhibited potential for use in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity in Cancer Therapy

  • Research on novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, structurally related to 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, highlighted their potential as antiproliferative agents against various cancer cell lines, with certain derivatives showing significant activity (Motavallizadeh et al., 2014).

Synthesis and Molecular Structure Analysis

  • A study on the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which shares a similar structural motif with 5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide, provided insights into the molecular-electronic structure and kinetic investigation of these compounds (Rublova et al., 2017).

properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-13-18(15(3)12-14(17)2)23(20,21)19-11-10-16-8-6-5-7-9-16/h5-9,12-13,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENCZTAATXJQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2,4-dimethyl-N-(2-phenylethyl)benzenesulfonamide

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